molecular formula C12H16BrClN2O B2444726 5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide CAS No. 1458346-50-3

5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2444726
CAS No.: 1458346-50-3
M. Wt: 319.63
InChI Key: SZIGFBIFHGPSMX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of bromine, chlorine, and a pyridine ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the formation of the carboxamide group by reacting the intermediate compound with N-(2,2-dimethylpropyl)-N-methylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the carboxamide group and the N-(2,2-dimethylpropyl)-N-methyl substitution.

    2-Chloro-5-bromopyridine-3-carboxamide: Similar structure but different substitution pattern.

    N-(2,2-Dimethylpropyl)-N-methylpyridine-3-carboxamide: Lacks the halogen atoms.

Uniqueness

5-Bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide is unique due to its specific combination of halogen atoms and the N-(2,2-dimethylpropyl)-N-methyl substitution on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2O/c1-12(2,3)7-16(4)11(17)9-5-8(13)6-15-10(9)14/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIGFBIFHGPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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